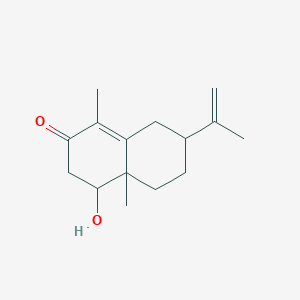

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Description

This compound, commonly known as α-Cyperone (CAS: 473-08-5), is a sesquiterpenoid with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . Its IUPAC name reflects its bicyclic naphthalenone core, featuring a hydroxyl group at position 4, methyl groups at positions 1 and 4a, and a prop-1-en-2-yl substituent at position 7. It is soluble in DMSO (≥21.8 mg/mL) but unstable in solution, requiring storage at -20°C .

Properties

IUPAC Name |

4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVETGJOLYNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves several steps, including the formation of the core naphthalene structure followed by functional group modifications. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are optimized for high yield and cost-effectiveness, often utilizing automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce alcohols .

Scientific Research Applications

Based on the search results, here is information regarding the compound "4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one" and related compounds:

Alpha-Cyperone

Alpha-Cyperone is a eudesmane sesquiterpenoid and has the molecular formula with a molecular weight of 234.33 g/mol .

IUPAC Name: (4a S,7 R)-6-hydroxy-1,4 a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one .

Other Identifiers:

- InChI: InChI=1S/C15H22O2/c1-9(2)11-7-12-10(3)13(16)5-6-15(12,4)8-14(11)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14?,15+/m1/s1

- InChIKey: JJQLZXVYTGKGNA-QTWGFKIWSA-N

- SMILES: CC1=C2CC@@HC(=C)C

- ChEBI ID: CHEBI:80919

- Wikidata: Q27151420

Another similar compound is (2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-2,3,4,4a,5,6-hexahydronaphthalen-1(8aH)-one, with the formula and molecular weight of 234.3340 .

IUPAC Standard InChIKey: UALVHXGADCCBEW-UHFFFAOYSA-N

Another similar compound is (2R,3R,4aR,5S)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one .

IUPAC Standard InChIKey: XFRADCOKSLIXIG-UHFFFAOYSA-N

1,4-Naphthoquinones

A study mentions the anti-inflammatory and analgesic activity of 1,4-naphthoquinones, which is associated with the blocking of P2X7 receptors . Specific derivatives (AN-03, 27 ) and (AN-04, 28 ) showed higher inhibitory activity than well-known P2X7 receptor blockers in experiments blocking Ca2+ and ethidium bromide influx in mouse peritoneal macrophages, inhibiting pro-inflammatory cytokine interleukin-1β (IL-1β) production, and reducing edema in a carrageenan model of inflammation .

Synthetic 5-hydroxy-1,4-naphthoquinone derivatives were tested against colon adenocarcinoma, breast ductal carcinoma, and chronic myelogenous leukemia cell lines. Some compounds showed moderate-to-excellent activity and could be leads for novel anticancer agents .

Other Naphthalene Derivatives with Anticancer Activity

Mechanism of Action

The mechanism by which 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one exerts its effects involves multiple molecular targets and pathways. It inhibits cancer cell growth by interfering with cell cycle progression and inducing apoptosis. The compound’s anti-diabetic effects are mediated through the modulation of glucose metabolism and insulin sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Functional Groups

3-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (α-Carissanol)

- Molecular Formula : C₁₅H₂₄O₂ (MW: 236.35 g/mol)

- Key Differences :

- A hydroxyl group at position 3 instead of position 3.

- A 2-hydroxypropan-2-yl substituent replaces the prop-1-en-2-yl group at position 7.

(4aR)-1,4a-Dimethyl-7-propan-2-yl-3,4,5,6-tetrahydronaphthalen-2-one

- Molecular Formula : C₁₅H₂₂O (MW: 218.33 g/mol)

- Key Differences :

- Stereoisomerism : The 4aR configuration contrasts with α-Cyperone’s 4aS configuration.

- A propan-2-yl group replaces the prop-1-en-2-yl substituent.

- Implications :

Compounds with Extended Carbon Chains or Additional Rings

(1S,4aS,8aS)-9-(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic Acid

- Molecular Formula : C₂₄H₄₀O₂ (MW: 360.58 g/mol)

- Key Differences: A nonanoic acid chain is appended to the naphthalene core. The core is fully saturated (octahydro).

- The extended chain may improve lipid solubility but reduce metabolic stability .

(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-Dimethyldecahydronaphthalen-1-ol

- Molecular Formula : C₁₅H₂₈O₂ (MW: 240.38 g/mol)

- Key Differences :

- A decahydronaphthalen-1-ol core with full saturation.

- A 2-hydroxypropan-2-yl substituent at position 7.

- Implications :

Pharmacological and Physicochemical Comparison

Biological Activity

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one (commonly referred to as a derivative of alpha-cyperone) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial and antifungal activities, as well as other pharmacological effects.

- Molecular Formula: C15H22O2

- Molecular Weight: 234.34 g/mol

- CAS Registry Number: 5090-90-4

- IUPAC Name: (2R,3R,4aR,5S)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 8 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Antifungal Activity

In addition to antibacterial properties, certain studies have indicated that the compound may also possess antifungal activity. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

The precise mechanisms by which 4-hydroxy derivatives exert their biological effects remain to be fully elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity: It may disrupt the integrity of microbial membranes leading to cell lysis.

- Interference with Nucleic Acid Synthesis: Potentially affecting DNA and RNA synthesis in microorganisms.

Case Studies and Research Findings

A notable study published in Molecules reported the synthesis and characterization of various derivatives of this compound and their biological activities. The research utilized a modified microplate antibiotic susceptibility test method (MMAST), which proved to be more efficient and accurate than traditional methods .

Another investigation highlighted the structure-activity relationship (SAR) of related compounds and their varying degrees of activity against different bacterial strains. The results suggested that even minor structural changes could significantly impact biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

- Methodology :

- Multi-step synthesis : Begin with cyclization of precursor molecules (e.g., naphthalenol derivatives) under controlled temperatures (60–80°C) and acidic/basic catalysts (e.g., K₂CO₃ in DMF) to ensure proper stereochemistry .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediate isolation. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Yield optimization : Adjust stoichiometry of propargyl bromide derivatives (20 mmol) and employ anhydrous sodium sulfate for drying organic extracts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodology :

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm functional groups and stereocenters.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₅H₂₈O₂; theoretical 240.3816) .

- Crystallography :

- X-ray diffraction : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL (SHELX suite) for small-molecule resolution .

- Visualization : Render 3D structures with ORTEP-III for stereochemical clarity .

Q. What are the common chemical reactions this compound undergoes, and how can they be monitored?

- Methodology :

- Oxidation/Reduction : Treat with Jones reagent (CrO₃/H₂SO₄) for ketone oxidation or NaBH₄ for selective hydroxyl reduction. Monitor via FT-IR for carbonyl (C=O) or hydroxyl (O-H) peak shifts .

- Substitution : React with alkyl halides under SN2 conditions (e.g., K₂CO₃ in acetone). Use HPLC (C18 column, acetonitrile/water mobile phase) to track product formation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing and isolating specific isomers be addressed?

- Methodology :

- Chiral chromatography : Use Chiralpak® IA/IB columns with heptane/ethanol gradients to resolve enantiomers (e.g., (1R,4aR) vs. (1S,4aS)) .

- Circular dichroism (CD) : Compare experimental CD spectra with computed ECD (time-dependent DFT) to assign absolute configurations .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding stereochemistry?

- Methodology :

- Hybrid validation : Cross-reference X-ray crystallographic data (SHELXL-refined) with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set). Discrepancies in dihedral angles (>5°) suggest recalibration of computational models .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect atropisomerism or conformational flexibility .

Q. What strategies mitigate challenges in analyzing bioactivity data (e.g., antimicrobial assays) for this compound?

- Methodology :

- Dose-response validation : Use MIC (minimum inhibitory concentration) assays with Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks .

- Statistical rigor : Apply ANOVA to triplicate data, ensuring p < 0.05 for significance. Address outliers via Grubbs’ test .

Q. How can reaction mechanisms involving this compound in catalytic processes be elucidated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.